molecular formula C16H26ClN5O2 B15302155 Tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride

Tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B15302155
M. Wt: 355.9 g/mol
InChI Key: HXGZIVMCOIGXCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride is a synthetic organic compound that belongs to the piperazine family. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a tert-butyl group and a carbamimidamidophenyl group. It is commonly used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the tert-butyl group: The tert-butyl group is introduced by reacting the piperazine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the carbamimidamidophenyl group: The final step involves the reaction of the tert-butyl piperazine intermediate with 4-carbamimidamidophenyl chloride under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or carbamimidamidophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; typically carried out in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

Tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride
  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H26ClN5O2

Molecular Weight

355.9 g/mol

IUPAC Name

tert-butyl 4-[4-(diaminomethylideneamino)phenyl]piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H25N5O2.ClH/c1-16(2,3)23-15(22)21-10-8-20(9-11-21)13-6-4-12(5-7-13)19-14(17)18;/h4-7H,8-11H2,1-3H3,(H4,17,18,19);1H

InChI Key

HXGZIVMCOIGXCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N=C(N)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.